molecular formula C18H19N5S B15283954 N-ethyl-N-{[6-(naphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine

N-ethyl-N-{[6-(naphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine

Cat. No.: B15283954
M. Wt: 337.4 g/mol
InChI Key: KRMOORWSAFTAGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-{[6-(naphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine is a sophisticated synthetic compound of significant interest in medicinal chemistry and oncology research. Its molecular architecture incorporates a naphthalene system fused with a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole heterocyclic framework, a scaffold renowned for its broad pharmacological potential. The 1,3,4-thiadiazole ring is a stable, aromatic bioisostere of pyrimidine bases, which allows derivatives to interact with critical biological targets, potentially disrupting DNA replication and cellular proliferation in cancer cells . This specific compound features a tertiary amine group (N-ethylethanamine), which can influence the molecule's solubility and its ability to interact with enzymatic pockets. The unique combination of a bulky, planar naphthalene moiety and the electron-rich triazole-thiadiazole system suggests potential for intercalation or binding into the active sites of enzymes like Focal Adhesion Kinase (FAK) or tubulin, which are key targets in anticancer drug discovery . Preliminary research on analogous triazolothiadiazole compounds has demonstrated promising cytotoxic properties against a range of human cancer cell lines, including breast (MCF-7), lung (A549), and colon carcinomas . The planar structure of the triazolothiadiazole ring system is a key feature, facilitating these potential biomolecular interactions . This reagent is provided exclusively for research applications, including as a building block in synthetic chemistry, a lead compound in structure-activity relationship (SAR) studies, and a molecular probe for in vitro pharmacological and biochemical assays. It is strictly For Research Use Only. Not intended for human therapeutic, diagnostic, or veterinary use.

Properties

Molecular Formula

C18H19N5S

Molecular Weight

337.4 g/mol

IUPAC Name

N-ethyl-N-[(6-naphthalen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl]ethanamine

InChI

InChI=1S/C18H19N5S/c1-3-22(4-2)12-16-19-20-18-23(16)21-17(24-18)15-10-9-13-7-5-6-8-14(13)11-15/h5-11H,3-4,12H2,1-2H3

InChI Key

KRMOORWSAFTAGP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=NN=C2N1N=C(S2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-N-{[6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine typically involves the following steps:

  • Formation of the Triazolothiadiazole Core:

    • The triazolothiadiazole core can be synthesized by the cyclization of appropriate precursors such as hydrazides and thiosemicarbazides under acidic or basic conditions.
    • Common reagents used in this step include hydrazine hydrate, carbon disulfide, and various acids or bases to facilitate the cyclization process.
  • Attachment of the Naphthyl Group:

    • The naphthyl group can be introduced through a coupling reaction with the triazolothiadiazole core using reagents such as naphthyl halides and suitable catalysts.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • The compound can undergo oxidation reactions, particularly at the naphthyl group, leading to the formation of naphthoquinone derivatives.
  • Reduction:

    • Reduction reactions can target the triazole or thiadiazole rings, potentially leading to the formation of dihydro derivatives.
  • Substitution:

    • The compound can participate in substitution reactions, especially at the diethylamino group, where it can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution reactions can be facilitated by using alkyl halides or aryl halides in the presence of suitable catalysts.

Major Products:

  • Oxidation products include naphthoquinone derivatives.
  • Reduction products include dihydrotriazolothiadiazole derivatives.
  • Substitution products vary depending on the substituents introduced.

Scientific Research Applications

Chemistry:

  • The compound is used as a building block in the synthesis of more complex molecules and materials.
  • It serves as a ligand in coordination chemistry, forming complexes with various metal ions.

Biology:

  • The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
  • It is used in the development of new pharmaceuticals and bioactive molecules.

Medicine:

  • Research is ongoing to explore its potential as a therapeutic agent for various diseases.
  • It is studied for its interactions with biological targets such as enzymes and receptors.

Industry:

  • The compound is used in the development of advanced materials, including polymers and nanomaterials.
  • It finds applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors.
  • It can inhibit or activate these targets, leading to various biological responses.
  • The exact mechanism of action depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogues of Triazolo-Thiadiazoles

The following table summarizes key structural and functional differences:

Compound Name Position 6 Substituent Position 3 Substituent Core Structure Biological Activity References
N-ethyl-N-{[6-(naphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine Naphthalen-2-yl N-Ethylaminomethyl [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole Not reported (predicted antimicrobial/anti-inflammatory)
6-(1-Naphthyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Naphthalen-1-yl Pyridin-2-yl Same core Vasodilatory activity
6-Phenyl-3-(4-pyridyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole Phenyl Pyridin-4-yl Same core Antimicrobial, theoretical studies
3-Methyl-6-trichloromethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Trichloromethyl Methyl Same core Structural/spectroscopic analysis
N-[4-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide Phenyl (para-substituted) Ethyl Same core Unknown (structural derivative)

Physicochemical Properties

  • Molecular weight : The target compound (C22H23N5S, MW = 397.51 g/mol) is heavier than phenyl-substituted analogs (e.g., C19H17N5OS, MW = 363.44 g/mol ).
  • Spectroscopic data : Expected IR peaks include C=O (if present) at ~1670 cm⁻¹, aromatic C-H stretches (~3050 cm⁻¹), and N-H stretches (~3300 cm⁻¹, if applicable) .
  • NMR signals : The naphthalen-2-yl protons would appear as multiplets at δ 7.2–8.5 ppm, while the ethyl groups would show quartets (N-CH2-) at δ 3.0–4.0 ppm and triplets (CH3) at δ 1.1–1.3 ppm .

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